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Compound of Interest

(5-Cyclopropylisoxazol-3-
Compound Name:
yl)methanol

Cat. No.: B1514902

Introduction: Unveiling a Privileged Structure in
Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of specific structural motifs
can unlock significant advancements in biological activity, selectivity, and pharmacokinetic
properties. The (5-Cyclopropylisoxazol-3-yl)methanol scaffold has emerged as a compelling
building block in drug discovery, embodying the synergistic benefits of two key moieties: the
cyclopropyl group and the isoxazole ring.

The cyclopropyl group, a small, strained carbocycle, is increasingly recognized for its ability to
enhance metabolic stability, improve potency, and modulate conformation by introducing a
degree of rigidity.[1][2] Its unique electronic properties can also influence pKa and hydrogen
bonding capabilities of adjacent functional groups. The isoxazole ring, a five-membered
heterocycle, is a versatile pharmacophore found in numerous approved drugs.[3][4] It can act
as a bioisosteric replacement for other functional groups, engage in various non-covalent
interactions with biological targets, and its substitution pattern allows for fine-tuning of
electronic and steric properties.

This comprehensive guide provides a detailed exploration of the applications of (5-
Cyclopropylisoxazol-3-yl)methanol in medicinal chemistry. We will delve into its synthesis,
key derivatization strategies, and its role in the development of novel therapeutic agents,
supported by detailed experimental protocols.
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Physicochemical Properties

A clear understanding of the fundamental properties of (5-Cyclopropylisoxazol-3-yl)methanol
Is crucial for its effective utilization in synthetic and medicinal chemistry.

Property Value Source
CAS Number 1060817-48-2 [5]
Molecular Formula C7H9sNO2 [5]
Molecular Weight 139.15 g/mol [5]
Appearance Liquid [5]
SMILES OCC1=NOC(C2CC2)=C1 [5]
InChi Key NUYRQGMZXHHVQB- -

UHFFFAOYSA-N

Synthetic Protocol: Accessing the Core Scaffold

The synthesis of (5-Cyclopropylisoxazol-3-yl)methanol can be achieved through a multi-step
sequence, culminating in a [3+2] cycloaddition reaction. The following protocol is a
representative method adapted from general isoxazole syntheses.[4][6]

Workflow for the Synthesis of (5-Cyclopropylisoxazol-3-
yl)methanol
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Caption: Synthetic pathway for (5-Cyclopropylisoxazol-3-yl)methanol.

Detailed Experimental Protocol

Step 1: Synthesis of Cyclopropanecarboxaldehyde Oxime
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To a solution of cyclopropanecarboxaldehyde (1.0 eq) in ethanol, add hydroxylamine
hydrochloride (1.1 eq) and pyridine (1.2 eq).

Reflux the reaction mixture for 2-4 hours, monitoring the consumption of the aldehyde by
Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and remove the solvent
under reduced pressure.

Partition the residue between ethyl acetate and water.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to
yield the crude oxime, which can often be used in the next step without further purification.

Step 2 & 3: In Situ Generation of Cyclopropyl Nitrile Oxide and [3+2] Cycloaddition

Dissolve the cyclopropanecarboxaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF).

Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature, maintaining the
temperature below 30 °C.

Stir the mixture for 1 hour at room temperature.

Add propargyl alcohol (1.2 eq) to the reaction mixture, followed by the slow addition of
triethylamine (1.5 eq) at O °C.

Allow the reaction to warm to room temperature and stir for 12-18 hours.
Pour the reaction mixture into water and extract with ethyl acetate.

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to afford (5-Cyclopropylisoxazol-3-yl)methanol.

Chemical Derivatization: A Gateway to SAR Studies
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The hydroxyl group of (5-Cyclopropylisoxazol-3-yl)methanol serves as a versatile handle for
further chemical modifications, enabling the exploration of structure-activity relationships
(SAR). Standard transformations such as etherification, esterification, and conversion to
halides open up a wide array of possibilities for analog synthesis.

Workflow for Derivatization
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Caption: Key derivatization reactions of (5-Cyclopropylisoxazol-3-yl)methanol.

Protocol: Mitsunobu Reaction for Ether and Ester
Synthesis

The Mitsunobu reaction is a powerful method for the conversion of alcohols to a variety of
functional groups with inversion of stereochemistry, although for this achiral substrate, it serves
as a mild and efficient method for ether and ester formation.[7][8][9]

General Procedure:

e Dissolve (5-Cyclopropylisoxazol-3-yl)methanol (1.0 eq), the desired carboxylic acid or
phenol (1.2 eq), and triphenylphosphine (PPhs) (1.5 eq) in anhydrous tetrahydrofuran (THF)
under an inert atmosphere (e.g., argon or nitrogen).

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1514902?utm_src=pdf-body
https://www.benchchem.com/product/b1514902?utm_src=pdf-body-img
https://www.benchchem.com/product/b1514902?utm_src=pdf-body
https://en.wikipedia.org/wiki/Mitsunobu_reaction
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5044_E.pdf
https://organic-synthesis.com/mitsunobu-reaction/
https://www.benchchem.com/product/b1514902?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1514902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Cool the mixture to 0 °C in an ice bath.

e Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate
(DIAD) (1.5 eq) in THF to the reaction mixture.

¢ Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
o Upon completion, concentrate the reaction mixture under reduced pressure.

 Purify the residue by column chromatography on silica gel to isolate the desired ether or
ester product.

Applications in Medicinal Chemistry

The (5-cyclopropylisoxazol-3-yl)methanol scaffold and its derivatives have shown significant
promise in several therapeutic areas, most notably as Farnesoid X Receptor (FXR) agonists
and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.

Farnesoid X Receptor (FXR) Agonists

FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis.
Agonists of FXR are being investigated for the treatment of various metabolic diseases,
including non-alcoholic steatohepatitis (NASH) and dyslipidemia. The 5-cyclopropylisoxazole
moiety has been incorporated into potent and selective FXR agonists.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Inhibitors

HPPD is an enzyme involved in tyrosine catabolism. In plants, inhibition of HPPD leads to a
bleaching phenotype, making it an attractive target for herbicides. In humans, HPPD inhibitors
have therapeutic potential for the treatment of tyrosinemia type |. The 5-cyclopropylisoxazole
scaffold is a key component of some HPPD inhibitors.

Biological Assay Protocols
Protocol: In Vitro FXR Agonist Assay (TR-FRET)
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This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay, a common method for screening nuclear receptor modulators.[10][11]

Materials:

FXR ligand-binding domain (LBD) protein

Coactivator peptide (e.g., SRC-1) labeled with an acceptor fluorophore (e.g., biotin)

Europium-labeled anti-tag antibody (donor fluorophore)

Streptavidin-conjugated acceptor (e.g., allophycocyanin)

Assay buffer

Test compounds and positive control (e.g., GW4064)

384-well microplates

Procedure:

Prepare a dilution series of the test compounds and the positive control in assay buffer.

In a 384-well plate, add the test compounds, FXR LBD, and the coactivator peptide.

Incubate at room temperature for 30 minutes.

Add the europium-labeled antibody and the streptavidin-conjugated acceptor.

Incubate at room temperature for 1-2 hours, protected from light.

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the
donor and acceptor wavelengths.

Calculate the TR-FRET ratio and determine the ECso values for the test compounds.

Protocol: In Vitro HPPD Inhibition Assay
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This spectrophotometric assay measures the activity of HPPD by coupling the reaction to a
subsequent enzymatic step.[9][12]

Materials:

Recombinant HPPD enzyme

e 4-Hydroxyphenylpyruvate (HPP), the substrate

 Homogentisate 1,2-dioxygenase (HGD)

o Ascorbate and Fe(ll) as cofactors

o Assay buffer (e.g., HEPES)

o Test compounds and positive control (e.g., mesotrione)

e 96-well UV-transparent microplates

Procedure:

Prepare a dilution series of the test compounds and the positive control in assay buffer.

e In a 96-well plate, add the assay buffer, ascorbate, Fe(ll), HGD, and the test compounds.
e Add the HPPD enzyme and pre-incubate for 10 minutes at room temperature.

e Initiate the reaction by adding the substrate, HPP.

e Monitor the increase in absorbance at 318 nm (corresponding to the formation of
maleylacetoacetate) over time using a microplate reader.

o Calculate the initial reaction rates and determine the I1Cso values for the test compounds.

Structure-Activity Relationship (SAR) Insights

The derivatization of (5-Cyclopropylisoxazol-3-yl)methanol allows for a systematic
exploration of the chemical space around this core scaffold to optimize biological activity.
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Conceptual SAR Workflow
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Caption: Iterative process of SAR-driven lead optimization.

By synthesizing a library of derivatives with varying substituents at the 3-position (via the
methanol handle), researchers can probe the steric and electronic requirements of the target's
binding pocket. For example, in the context of an FXR agonist, one might explore how different
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ether or ester functionalities at this position interact with specific amino acid residues to
enhance binding affinity and agonist efficacy.

Conclusion

(5-Cyclopropylisoxazol-3-yl)methanol represents a valuable and versatile building block in
contemporary medicinal chemistry. Its straightforward synthesis and the reactivity of its
hydroxyl group provide a robust platform for the generation of diverse chemical libraries. The
demonstrated success of this scaffold in developing potent modulators of important biological
targets such as FXR and HPPD underscores its significance and potential for future drug
discovery endeavors. The protocols and insights provided in this guide are intended to
empower researchers to effectively harness the potential of this privileged scaffold in their
guest for novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm
https://www.heteroletters.org/issue32/Paper-4.pdf
https://www.benchchem.com/product/b1514902#applications-of-5-cyclopropylisoxazol-3-yl-methanol-in-medicinal-chemistry
https://www.benchchem.com/product/b1514902#applications-of-5-cyclopropylisoxazol-3-yl-methanol-in-medicinal-chemistry
https://www.benchchem.com/product/b1514902#applications-of-5-cyclopropylisoxazol-3-yl-methanol-in-medicinal-chemistry
https://www.benchchem.com/product/b1514902#applications-of-5-cyclopropylisoxazol-3-yl-methanol-in-medicinal-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1514902?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1514902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

